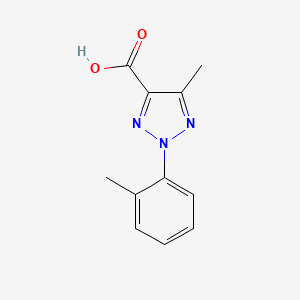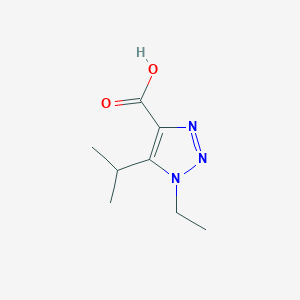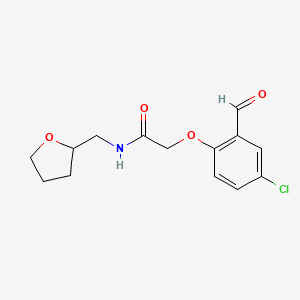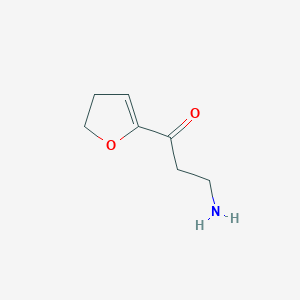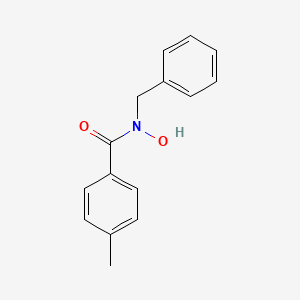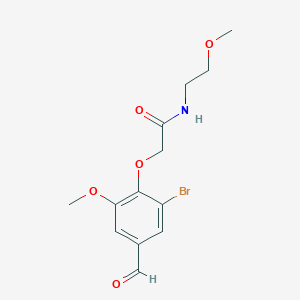
2-Cyanopropylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanopropylbutyrate is an organic compound with a unique structure that includes a cyano group and a butyrate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanopropylbutyrate typically involves the esterification of butyric acid with 2-cyanopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanopropylbutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce butyric acid and 2-cyanopropanol.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Butyric acid and 2-cyanopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Aminopropylbutyrate.
Wissenschaftliche Forschungsanwendungen
2-Cyanopropylbutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyanopropylbutyrate involves its interaction with specific molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butyric acid and 2-cyanopropanol. The cyano group can also participate in various reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2-Cyanopropylacetate: Similar structure but with an acetate ester instead of butyrate.
2-Cyanopropylformate: Contains a formate ester group.
2-Cyanopropylbenzoate: Features a benzoate ester group.
Uniqueness: 2-Cyanopropylbutyrate is unique due to its specific ester group, which influences its reactivity and potential applications. The butyrate ester provides distinct properties compared to other esters, making it valuable for specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-cyanopropyl butanoate |
InChI |
InChI=1S/C8H13NO2/c1-3-4-8(10)11-6-7(2)5-9/h7H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
FQTQUNMRKFSDMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



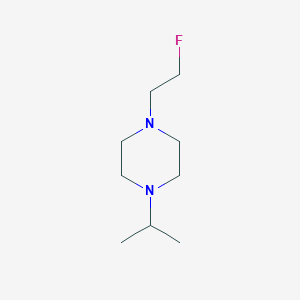

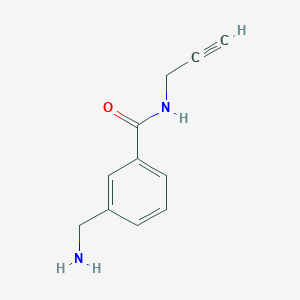
![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
